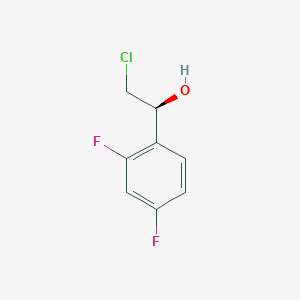

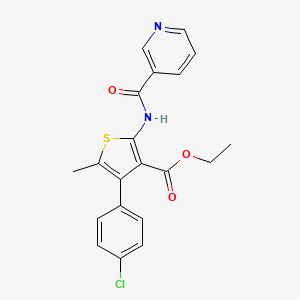

![molecular formula C15H15N3O3S2 B2996026 S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate CAS No. 295365-16-1](/img/structure/B2996026.png)

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins play a crucial role in regulating apoptosis, or programmed cell death, in normal and cancerous cells. ABT-737 has been extensively studied for its potential as an anticancer agent.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthetic Applications and Mechanistic Insights : Research has developed protocols for carboxylation of ortho-C-H bonds in anilides, forming N-acyl anthranilic acids. This process offers a novel strategy for assembling biologically significant molecules like benzoxazinones and quinazolinones from simple anilides without external directing groups. Mechanistic evidence supports a dual-reaction pathway involving a palladacycle intermediate (Giri, Lam, & Yu, 2010).

Catalytic Activation and Polymerization : Studies on Sn(II)2−ethylhexanoate's reaction with benzyl alcohol revealed insights into catalytic processes leading to esterification and polymerization. This research contributes to understanding the mechanisms behind the synthesis of polymers and small molecules (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Intramolecular Charge Transfer : The fragmentation patterns of protonated sulfonamides in mass spectrometry highlighted the unique behavior of sulfonamide-based compounds in generating radical cations, providing insights into the gas-phase chemistry of these molecules (Hu, Tu, Jiang, & Pan, 2010).

Environmental and Biochemical Applications

- Biodegradation of Antibiotics : A study on the removal of sulfadiazine, a sulfonamide antibiotic, in microbial fuel cells examined the operational impacts, degradation products, reaction mechanism, and biotoxicity removal. This research is crucial for understanding how microbial communities can be leveraged to degrade environmental contaminants (Wang, You, Zhang, Yang, Zhang, Zhang, Liu, Wu, Zhao, & Ma, 2018).

Structural and Conformational Analysis

- Conformational Preferences of Carbamothioate Species : An investigation into the structural and conformational properties of O-methyl carbamothioate derivatives revealed the influence of intramolecular chalcogen interactions on their conformational stability. This study aids in understanding the structural dynamics of carbamothioate-based compounds (Channar, Saeed, Larik, Flörke, El‐Seedi, Rodríguez Pirani, & Erben, 2020).

Propiedades

IUPAC Name |

S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c16-15(19)22-11-14(17-12-7-3-1-4-8-12)18-23(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHSIADWOWIOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)CSC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/CSC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

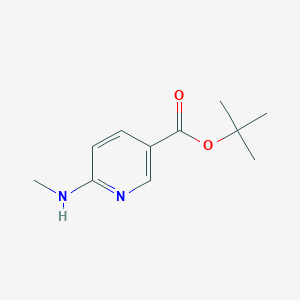

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)

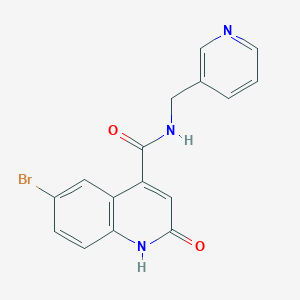

![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)

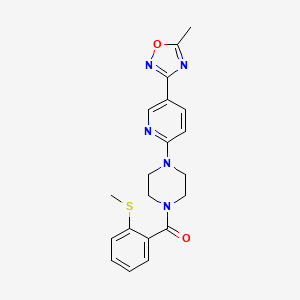

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}[(4-methylphenyl)sulfonyl]azanide](/img/structure/B2995946.png)

![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)

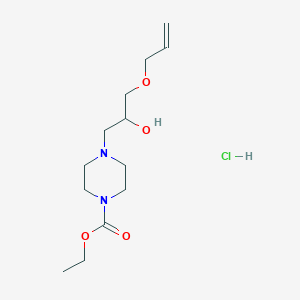

![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995952.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)